molecular formula C21H21NO4S B12165642 [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone

[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone

Cat. No.: B12165642
M. Wt: 383.5 g/mol
InChI Key: UZPXTLBLCUIHHK-UHFFFAOYSA-N
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Description

[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, a morpholine moiety, and a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine group.

    Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and morpholine groups can form hydrogen bonds or electrostatic interactions with active sites, while the benzofuran core provides a rigid scaffold that enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [5-Hydroxy-4-(piperidin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone: Similar structure but with a piperidine moiety instead of morpholine.

    [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(ethylsulfanyl)phenyl]methanone: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.

Uniqueness

The uniqueness of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and methylsulfanyl groups provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone

InChI

InChI=1S/C21H21NO4S/c1-27-15-4-2-14(3-5-15)21(24)17-13-26-19-7-6-18(23)16(20(17)19)12-22-8-10-25-11-9-22/h2-7,13,23H,8-12H2,1H3

InChI Key

UZPXTLBLCUIHHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4

Origin of Product

United States

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